molecular formula C11H16N2 B8148937 N1-cyclobutyl-3-methylbenzene-1,2-diamine

N1-cyclobutyl-3-methylbenzene-1,2-diamine

Cat. No.: B8148937
M. Wt: 176.26 g/mol
InChI Key: AAVUNVPURBOTAC-UHFFFAOYSA-N
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Description

N1-cyclobutyl-3-methylbenzene-1,2-diamine is an organic compound characterized by a cyclobutyl group attached to a benzene ring substituted with two amino groups at the 1 and 2 positions and a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclobutyl-3-methylbenzene-1,2-diamine typically involves the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of amino groups onto the benzene ring. This can be achieved through nitration followed by reduction or direct amination reactions.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutyl chloride reacts with the benzene ring in the presence of a Lewis acid catalyst.

    Methyl Group Addition: The methyl group is introduced through a Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclobutyl-3-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

N1-cyclobutyl-3-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1-cyclobutyl-3-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1,2-benzenediamine: Similar structure but lacks the cyclobutyl group.

    1,2-diaminobenzene: Lacks both the cyclobutyl and methyl groups.

    3-methyl-1,2-benzenediamine: Similar but without the cyclobutyl group.

Uniqueness

N1-cyclobutyl-3-methylbenzene-1,2-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-N-cyclobutyl-3-methylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-8-4-2-7-10(11(8)12)13-9-5-3-6-9/h2,4,7,9,13H,3,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVUNVPURBOTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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